molecular formula C19H16Cl2FN3O3 B13114090 (1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B13114090
M. Wt: 424.2 g/mol
InChI Key: GKLVJGQIEHUUDF-AREVDXOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • “(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a complex heterocyclic compound with a fused pyridine and indole ring system.
  • It exhibits intriguing biological properties due to its unique structure.
  • Preparation Methods

    • The synthetic route involves several steps, starting from commercially available precursors.
    • One method includes the condensation of 5-chloro-4-methoxy-2-nitroaniline with 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole under specific conditions.
    • Industrial production methods may vary, but efficient routes are essential for large-scale synthesis.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include Lewis acids, bases, and transition metal catalysts.
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

    • In chemistry, it serves as a versatile building block for drug discovery due to its unique scaffold.
    • In biology, it may interact with cellular targets, affecting signaling pathways or enzymatic processes.
    • In medicine, research explores its potential as an anticancer or antimicrobial agent.
    • In industry, it could be used in materials science or as a precursor for other compounds.
  • Mechanism of Action

    • The compound likely exerts its effects by binding to specific receptors or enzymes.
    • Molecular targets may include proteins involved in cell growth, inflammation, or metabolism.
    • Pathways affected could include cell signaling, DNA repair, or apoptosis.
  • Comparison with Similar Compounds

    • Similar compounds include other pyridoindoles or related heterocycles.
    • Uniqueness lies in its specific substitution pattern, which influences its biological activity.

    Properties

    Molecular Formula

    C19H16Cl2FN3O3

    Molecular Weight

    424.2 g/mol

    IUPAC Name

    (1S)-7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

    InChI

    InChI=1S/C19H16Cl2FN3O3/c1-8-3-10-9-5-14(22)12(20)6-15(9)24-18(10)19(23-8)11-4-13(21)17(28-2)7-16(11)25(26)27/h4-8,19,23-24H,3H2,1-2H3/t8?,19-/m0/s1

    InChI Key

    GKLVJGQIEHUUDF-AREVDXOESA-N

    Isomeric SMILES

    CC1CC2=C([C@@H](N1)C3=CC(=C(C=C3[N+](=O)[O-])OC)Cl)NC4=CC(=C(C=C24)F)Cl

    Canonical SMILES

    CC1CC2=C(C(N1)C3=CC(=C(C=C3[N+](=O)[O-])OC)Cl)NC4=CC(=C(C=C24)F)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.